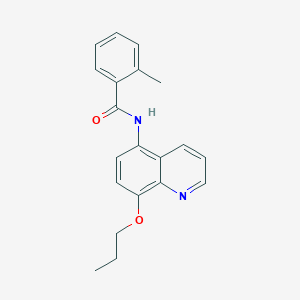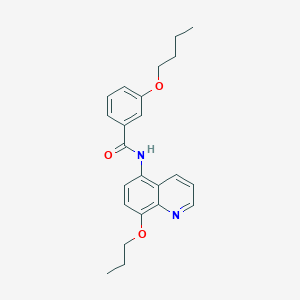![molecular formula C24H19N3O5 B11314707 Methyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate](/img/structure/B11314707.png)
Methyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[( {2-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メトキシ]フェニル}カルボニル)アミノ]ベンゾ酸メチルは、オキサジアゾール類に属する複雑な有機化合物です。オキサジアゾール類は、1つの酸素原子と2つの窒素原子を含む5員環複素環式化合物です。
2. 製法
合成経路と反応条件: 3-[( {2-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メトキシ]フェニル}カルボニル)アミノ]ベンゾ酸メチルの合成は、一般的に複数のステップを伴います。
オキサジアゾール環の形成: これは、脱水条件下でアミドオキシムとカルボン酸などの適切な前駆体を環化させることで達成できます。
フェニル基の結合: フェニル基は、求核性芳香族置換反応によって導入できます。
エステル化: 最後のステップは、カルボン酸基のエステル化によってメチルエステルを形成することです。
工業的生産方法: この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成経路の最適化を含む可能性があります。これには、触媒の使用、制御された反応温度、再結晶またはクロマトグラフィーなどの精製技術が含まれる可能性があります。
反応の種類:
酸化: この化合物は、特にフェニル環またはオキサジアゾール部分で酸化反応を起こす可能性があります。
還元: 還元反応はオキサジアゾール環を標的にすることができ、異なる生成物に開裂される可能性があります。
置換: 化合物中の芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲン(求電子置換の場合)や求核剤(求核置換の場合)などの試薬が一般的に使用されます。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成される場合があり、還元によってアルコールやアミンが生成される可能性があります。
4. 科学研究における用途
3-[( {2-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メトキシ]フェニル}カルボニル)アミノ]ベンゾ酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、潜在的な生物活性を持つため、特に抗菌剤または抗癌剤として、創薬の候補として検討されています。
医学: その独自の構造により、生物学的標的に作用し、新しい医薬品の設計に役立ちます。
産業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Medicine: Its unique structure allows it to interact with biological targets, making it useful in the design of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
3-[( {2-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メトキシ]フェニル}カルボニル)アミノ]ベンゾ酸メチルの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。オキサジアゾール環は、水素結合を形成したり、金属イオンと相互作用したりすることができ、化合物の生物活性を影響を与えます。フェニル基は、π-π相互作用に参加することができ、さらにその効果を調節します。
類似化合物:
1,2,4-オキサジアゾール誘導体: これらの化合物は、オキサジアゾール環を共有しますが、置換基が異なり、化学的および生物的特性が異なります。
ベンゾオキサゾール誘導体: これらの化合物は、異なるヘテロ原子を含む同様の複素環構造を持ちますが、反応性と用途が異なります。
独自性: 3-[( {2-[(3-フェニル-1,2,4-オキサジアゾール-5-イル)メトキシ]フェニル}カルボニル)アミノ]ベンゾ酸メチルは、独自の官能基の組み合わせにより、一連の化学的および生物的特性を付与しているため、ユニークです。医薬品化学や材料科学における多様な用途の可能性は、この化合物を他の類似化合物とは異なるものとしています。
類似化合物との比較
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoxazole derivatives: These compounds have a similar heterocyclic structure but with different heteroatoms, resulting in distinct reactivity and applications.
Uniqueness: Methyl 3-[({2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its potential for diverse applications in medicinal chemistry and materials science sets it apart from other similar compounds.
特性
分子式 |
C24H19N3O5 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
methyl 3-[[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl]amino]benzoate |
InChI |
InChI=1S/C24H19N3O5/c1-30-24(29)17-10-7-11-18(14-17)25-23(28)19-12-5-6-13-20(19)31-15-21-26-22(27-32-21)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,25,28) |
InChIキー |
LSNDWEHPHCCMDG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11314629.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11314660.png)
![4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide](/img/structure/B11314666.png)
![5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11314667.png)
![6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314671.png)

![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314681.png)
![N-(2,5-difluorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11314684.png)

![2-(2-methoxyphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11314692.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11314697.png)
![N-cyclopropyl-2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B11314702.png)
![N-(4-methoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11314705.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide](/img/structure/B11314706.png)
